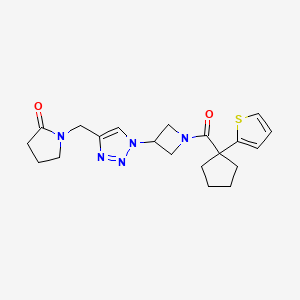
1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) represents a complex organic structure with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that incorporate thiophene and triazole moieties. Its molecular formula is C19H20N4O2S with a molecular weight of 368.5 g/mol. The presence of the thiophen-2-yl group is significant due to its electronic properties and ability to interact with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiophene and triazole rings exhibit a variety of biological activities, including:
- Anticancer Activity : Thiophene derivatives have been studied for their potential to inhibit tumor growth. For instance, a series of 1,3,4-thiadiazole derivatives demonstrated promising anticancer activity against HepG-2 (human liver cancer) and A549 (human lung cancer) cell lines, with IC50 values indicating effective potency .
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
The mechanisms through which these compounds exert their biological effects are diverse:
- Inhibition of Key Enzymes : Many thiophene-containing compounds act as inhibitors of crucial enzymes involved in cancer progression and inflammation. For example, certain derivatives have been reported to inhibit mPGES-1, an enzyme linked to prostaglandin E2 synthesis in inflammatory processes .
- DNA Interaction : Some studies suggest that triazole derivatives can interfere with DNA replication and transcription processes, leading to apoptosis in cancer cells .
- Targeting Kinases : The heteroatoms in thiophene rings can form interactions with protein kinases involved in tumorigenesis, providing a pathway for targeted therapy .
Case Studies
Several studies illustrate the biological efficacy of related compounds:
| Study | Compound | Cell Line | IC50 Value (μM) | Observations |
|---|---|---|---|---|
| 1 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | HepG-2 | 4.37 ± 0.7 | Significant anticancer activity |
| 2 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | A549 | 8.03 ± 0.5 | Comparable to cisplatin |
| 3 | mPGES-1 Inhibitor (derived from thiophene) | A549 | Low micromolar range | Induces G0/G1 phase arrest |
These findings highlight the potential of thiophene-based compounds in cancer therapy and their role as effective inhibitors in various biological pathways.
科学研究应用
Antiviral Activity
Research has indicated that compounds similar to those containing thiophene and triazole structures exhibit antiviral properties. For instance, derivatives that target viral RNA-dependent RNA polymerase have shown promise as antiviral agents against influenza viruses . The unique structure of this compound may allow it to inhibit viral replication effectively.
Anticancer Properties
Compounds with similar frameworks have been evaluated for their anticancer potential. Studies on thieno[2,3-d]pyrimidines have demonstrated cytotoxic activity against various cancer cell lines . Given the structural similarities, it is plausible that this compound could also exhibit significant anticancer activity.
Anti-inflammatory Effects
Molecules that incorporate triazole rings have been studied for their anti-inflammatory properties. Molecular docking studies suggest that certain derivatives can act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes . This indicates a potential pathway for further investigation into the anti-inflammatory capabilities of the compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step processes involving cyclization and functionalization reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized product.
Case Study 1: Antiviral Evaluation
In a study exploring antiviral compounds, derivatives of thiophene were synthesized and tested against influenza A virus polymerase. The results indicated that certain structural modifications enhanced antiviral activity, suggesting that similar modifications could be beneficial for the compound .
Case Study 2: Cytotoxicity Testing
Another investigation involved assessing the cytotoxic effects of thieno[2,3-d]pyrimidines on various cancer cell lines. The findings revealed promising results with specific derivatives showing IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-[[1-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c26-18-6-3-9-23(18)11-15-12-25(22-21-15)16-13-24(14-16)19(27)20(7-1-2-8-20)17-5-4-10-28-17/h4-5,10,12,16H,1-3,6-9,11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEADIOAKKOSCEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













